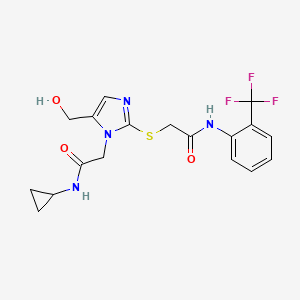![molecular formula C13H12N2O3 B2419980 N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide CAS No. 2361638-74-4](/img/structure/B2419980.png)
N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a prop-2-enamide group. The presence of these functional groups endows the compound with distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide typically involves the coupling of 2,5-dioxopyrrolidin-1-yl derivatives with appropriate phenylprop-2-enamide precursors. One common method involves the use of solid lithium aluminum hydride (LiAlH4) as a reductive agent to reduce nitriles to amines, which are then coupled with the pyrrolidine-2,5-dione derivatives under optimized conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products.
化学反应分析
Types of Reactions
N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using Cl2 or Br2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
科学研究应用
N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide has been explored for various scientific research applications:
作用机制
The mechanism of action of N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide involves the inhibition of calcium currents mediated by Cav 1.2 (L-type) channels. This inhibition reduces neuronal excitability, which is beneficial in conditions such as epilepsy and neuropathic pain . The compound may also interact with other molecular targets, contributing to its broad-spectrum activity.
相似化合物的比较
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Another hybrid compound with anticonvulsant properties.
2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Known for its ability to degrade specific proteins without non-specific cytotoxic effects.
Uniqueness
N-[3-(2,5-Dioxopyrrolidin-1-yl)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit calcium currents and its potential therapeutic applications set it apart from other similar compounds.
属性
IUPAC Name |
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-11(16)14-9-4-3-5-10(8-9)15-12(17)6-7-13(15)18/h2-5,8H,1,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKHCPTZIGPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-benzyl-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2419897.png)
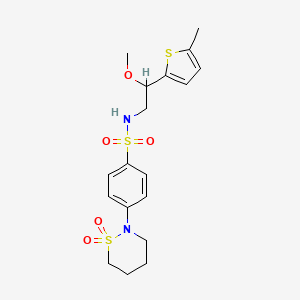
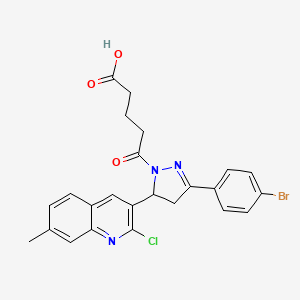
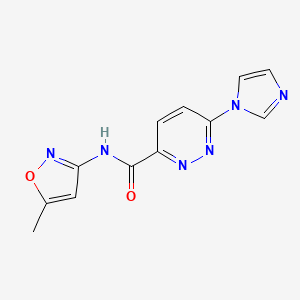
![2-[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2419907.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2419908.png)
![propan-2-yl 7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2419909.png)
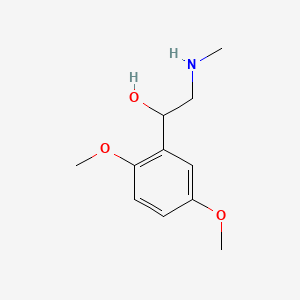
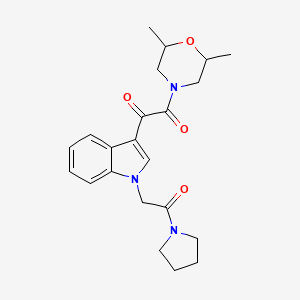
![2-cyano-3-{imidazo[1,2-a]pyridin-5-yl}-N-phenylprop-2-enamide](/img/structure/B2419914.png)
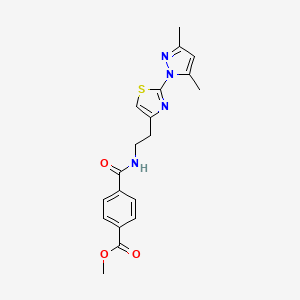
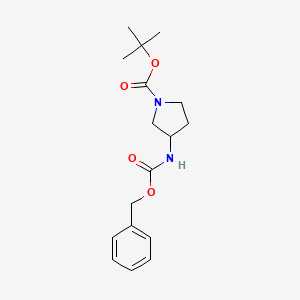
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B2419919.png)
